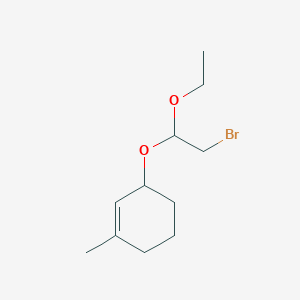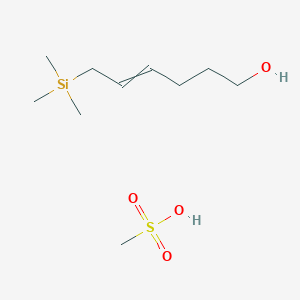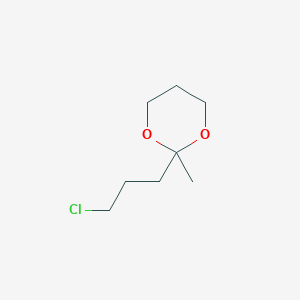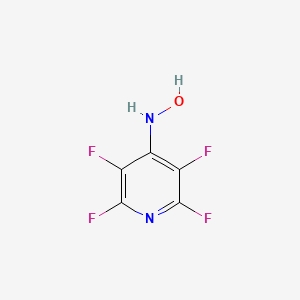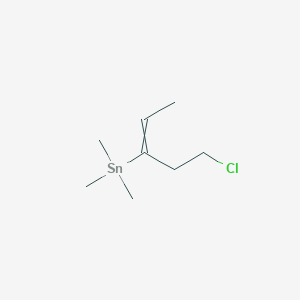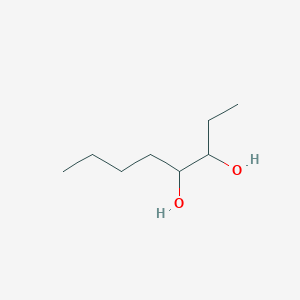![molecular formula C18H20N4O B14340511 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- CAS No. 103943-07-3](/img/structure/B14340511.png)
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties
Métodos De Preparación
The synthesis of 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- typically involves the reaction of phenazine derivatives with appropriate amines under controlled conditions. The synthetic route may include steps such as nitration, reduction, and amide formation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential anticancer activities.
Mecanismo De Acción
The mechanism by which 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- exerts its effects involves interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways crucial for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Compared to other phenazine derivatives, 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
Phenazine-1-carboxamide: Known for its antifungal properties.
Phenazine-1,6-dicarboxylic acid: Used in the synthesis of various phenazine derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
103943-07-3 |
|---|---|
Fórmula molecular |
C18H20N4O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-6-methylphenazine-1-carboxamide |
InChI |
InChI=1S/C18H20N4O/c1-12-6-4-8-14-16(12)20-15-9-5-7-13(17(15)21-14)18(23)19-10-11-22(2)3/h4-9H,10-11H2,1-3H3,(H,19,23) |
Clave InChI |
ODIILRLTODYZAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


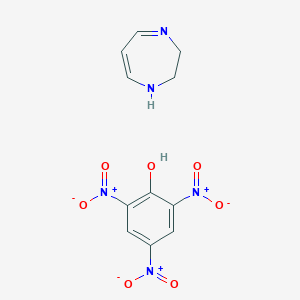

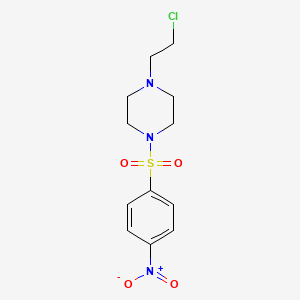
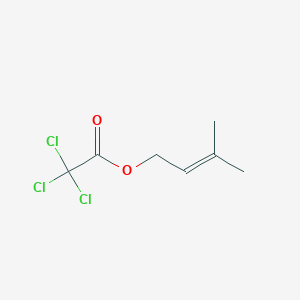
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
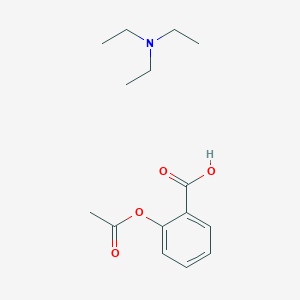
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
